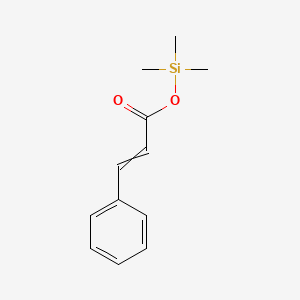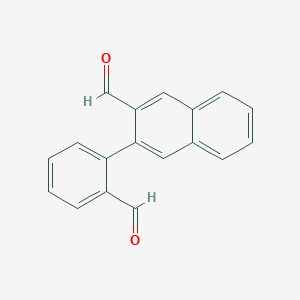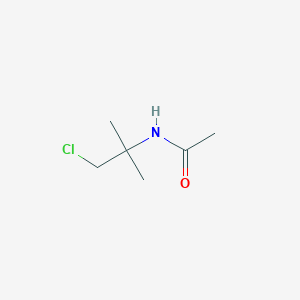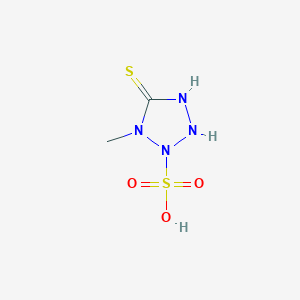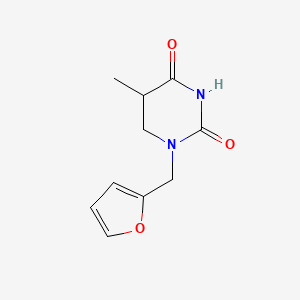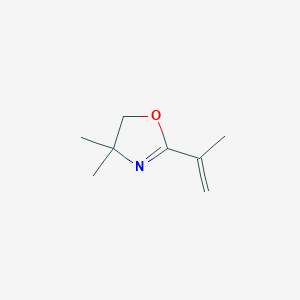
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-methylethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-methylethenyl)- is a heterocyclic organic compound with the molecular formula C8H13NO. This compound belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. Oxazoles are known for their presence in various natural products and their importance in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxazoles, including Oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-methylethenyl)-, can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, PPh3-CCl4, or fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles is typically achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Industrial Production Methods
Industrial production of oxazoles often involves continuous flow processes to enhance safety and efficiency. For example, the use of manganese dioxide packed in a reactor column allows for the oxidative aromatization of oxazolines to oxazoles in a controlled manner .
Analyse Des Réactions Chimiques
Types of Reactions
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Electrophilic aromatic substitution at the C5 position, often requiring electron-donating groups.
Cycloaddition: Diels–Alder reactions involving oxazole as dienes with electrophilic alkenes to form pyridines.
Common Reagents and Conditions
Common reagents used in these reactions include manganese dioxide, DBU, bromotrichloromethane, and fluorinating agents like DAST and Deoxo-Fluor® .
Major Products
The major products formed from these reactions include various substituted oxazoles and pyridines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-methylethenyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of Oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-methylethenyl)- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole: Similar to oxazole but with the nitrogen and oxygen atoms in different positions within the ring.
Uniqueness
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-methylethenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
1606-52-6 |
|---|---|
Formule moléculaire |
C8H13NO |
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
4,4-dimethyl-2-prop-1-en-2-yl-5H-1,3-oxazole |
InChI |
InChI=1S/C8H13NO/c1-6(2)7-9-8(3,4)5-10-7/h1,5H2,2-4H3 |
Clé InChI |
UZAAWTQDNCMMEX-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1=NC(CO1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


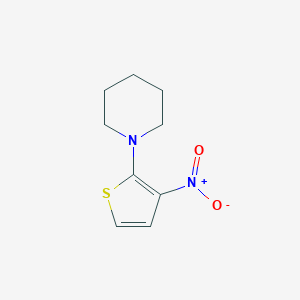
![Thiopyrano[4,3-b]indole](/img/structure/B14745141.png)
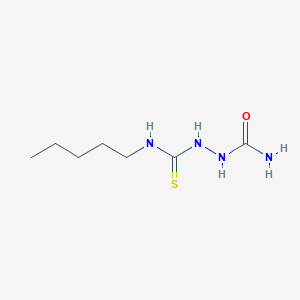
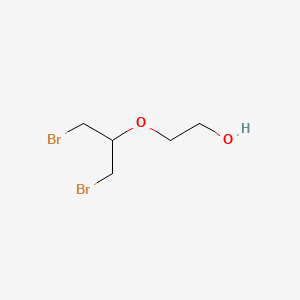
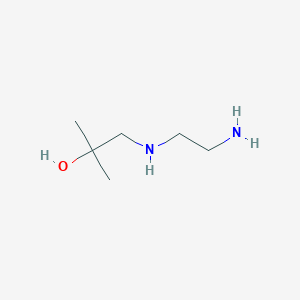
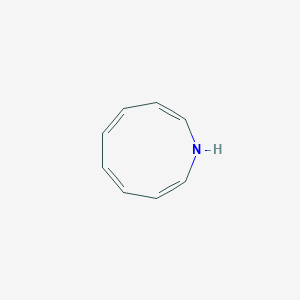
![N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide](/img/structure/B14745169.png)
